2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone
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Description
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18ClN3OS and its molecular weight is 359.87. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
- A study synthesized novel compounds with imidazo[2,1-b]thiazole scaffolds, showing potential as inhibitors against human cancer cell lines, including HepG2 and MDA-MB-231. One compound demonstrated significant inhibitory activity, indicating potential applications in cancer treatment (Ding et al., 2012).
Antitumor Activity
- Research on the synthesis of imidazo[2,1-b][1,3]thiazoles revealed compounds with moderate ability to suppress the growth of kidney cancer cells, indicating their potential as antitumor agents (Potikha & Brovarets, 2020).
Antimicrobial and Antimalarial Activities
- A study focused on the green synthesis of imidazo[2,1-b]thiazole derivatives, demonstrating their effectiveness in antimicrobial and antimalarial activities, highlighting their potential in treating these conditions (Vekariya et al., 2017).
Antibacterial and Antifungal Efficacy
- Another research synthesized azole-containing piperazine derivatives, finding significant antibacterial and antifungal activities in vitro, suggesting their use in combating these infections (Gan, Fang, & Zhou, 2010).
Cytotoxic Studies and Docking Studies
- The synthesis of a compound with potential cytotoxicity was explored, indicating its use in pharmacokinetics and biological applications, as well as providing insights into new molecules in carrier protein (Govindhan et al., 2017).
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-14-6-4-13(5-7-14)16-11-22-15(12-24-18(22)20-16)10-17(23)21-8-2-1-3-9-21/h4-7,11-12H,1-3,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUKAWJDMNTKFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.